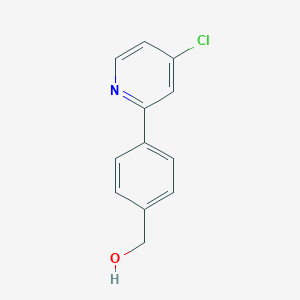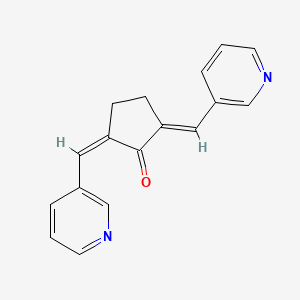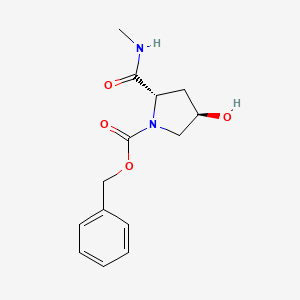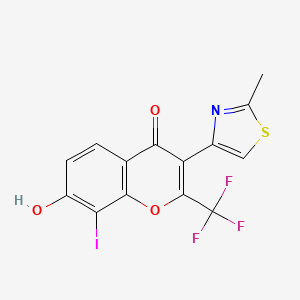![molecular formula C17H21BrN2O2 B7553281 5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole, commonly known as BPO-27, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BPO-27 belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of BPO-27 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPO-27 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle progression. Additionally, BPO-27 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BPO-27 has been found to reduce seizure activity and protect neurons from damage in animal models of epilepsy, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPO-27 has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. However, its low solubility in water and poor pharmacokinetic properties may limit its use in vivo. Additionally, BPO-27 has not yet been extensively studied in animal models, and its long-term toxicity and side effects are not yet known.
Orientations Futures
There are several future directions for the study of BPO-27, including the optimization of its pharmacokinetic properties, the development of new analogs with improved potency and selectivity, and the evaluation of its long-term toxicity and side effects. BPO-27 may also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of BPO-27 needs to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPO-27 involves a multistep process, which starts with the reaction of 4-bromoaniline with ethyl glyoxalate to form 4-(4-bromophenyl)oxazolidin-2-one. The oxazolidinone is then reacted with tert-butylhydrazine to form the corresponding hydrazide, which is further reacted with triphosgene to form BPO-27. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
BPO-27 has shown promising results in scientific research applications, particularly in the field of drug development. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been studied for its antibacterial and antifungal properties, showing potential as a new class of antibiotics. Additionally, BPO-27 has been found to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
5-[4-(4-bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)14-19-15(22-20-14)17(8-10-21-11-9-17)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILFFRILKOTFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)


![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)